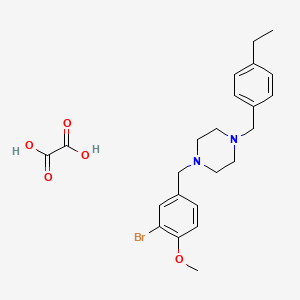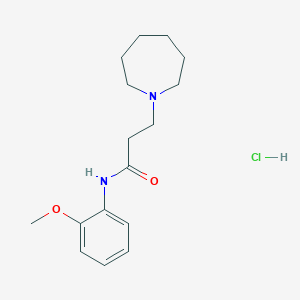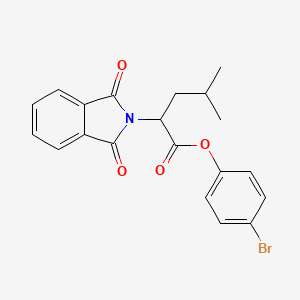![molecular formula C25H34N2O8 B3939308 1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid](/img/structure/B3939308.png)
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid
Overview
Description
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both ethoxy and trimethoxy phenyl groups attached to a piperazine ring, with oxalic acid as a counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol under high temperature and pressure conditions.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction using 4-ethoxybenzyl chloride and the piperazine core.
Attachment of the trimethoxyphenyl group: Similarly, the trimethoxyphenyl group is attached using 2,3,4-trimethoxybenzyl chloride in the presence of a base such as sodium hydride.
Formation of the oxalic acid salt: The final compound is obtained by reacting the synthesized piperazine derivative with oxalic acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine exerts its effects involves interaction with specific molecular targets. These targets may include:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Signaling Pathways: Modulation of intracellular signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
- 1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-dimethoxyphenyl)methyl]piperazine
- 1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperidine
Uniqueness
1-[(4-Ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to the specific arrangement of ethoxy and trimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O4.C2H2O4/c1-5-29-20-9-6-18(7-10-20)16-24-12-14-25(15-13-24)17-19-8-11-21(26-2)23(28-4)22(19)27-3;3-1(4)2(5)6/h6-11H,5,12-17H2,1-4H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRKUKLHLXISPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Bis(3-methoxypropyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![1-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}-4-(4-METHYLBENZENESULFONYL)PIPERAZINE](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]benzamide](/img/structure/B3939249.png)

![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-6-nitrophenyl)piperazine](/img/structure/B3939278.png)
![6-Iodo-2-[2-(2-methylphenyl)ethenyl]-3-phenylquinazolin-4-one](/img/structure/B3939280.png)
![1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
![4-[[(4-Methoxyphenyl)-phenylmethyl]amino]-4-oxobutanoic acid](/img/structure/B3939289.png)
![2-[4-methyl-1-oxo-1-(piperidin-1-yl)pentan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
![1-Butan-2-yl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid](/img/structure/B3939302.png)

![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-1-(2-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3939306.png)

